molecular formula C12H26O5S2 B4326573 BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE

BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE

Cat. No.: B4326573
M. Wt: 314.5 g/mol
InChI Key: BFDZQFKIWDFJSJ-UHFFFAOYSA-N
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Description

1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane is a chemical compound with the molecular formula C12H26O3. It is also known by other names such as Ether, bis(2-butoxyethyl), Bis(2-butoxyethyl) ether, and Dibutyl carbitol . This compound is characterized by its unique structure, which includes two butoxyethyl groups connected by an oxygen atom.

Preparation Methods

The synthesis of 1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology, it can be used as a medium for cell culture and other biological assays. . In industry, it is used as a solvent in the production of paints, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane involves its ability to interact with various molecular targets and pathways. Its unique structure allows it to form hydrogen bonds and other interactions with different molecules, facilitating its role as a solvent and reagent in various chemical and biological processes .

Comparison with Similar Compounds

1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane can be compared with other similar compounds such as diethylene glycol dibutyl ether and diethylene glycol dimethyl ether . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1,1’-[oxybis(ethane-2,1-diylsulfonyl)]dibutane lies in its specific combination of butoxyethyl groups and its ability to act as a versatile solvent and reagent in various applications.

Properties

IUPAC Name

1-[2-(2-butylsulfonylethoxy)ethylsulfonyl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5S2/c1-3-5-9-18(13,14)11-7-17-8-12-19(15,16)10-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDZQFKIWDFJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)CCOCCS(=O)(=O)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE
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BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE
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BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE
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BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE
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BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE
Reactant of Route 6
BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE

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